molecular formula C19H23FN4O4S2 B11002950 N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide

Cat. No.: B11002950
M. Wt: 454.5 g/mol
InChI Key: DGOVBDOSZFDDLW-UHFFFAOYSA-N
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Description

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the piperazine and fluorophenyl sulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the piperazine moiety play crucial roles in binding to enzymes or receptors, leading to the modulation of biological activities. The compound may inhibit certain enzymes or disrupt cellular processes, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl sulfonyl group, in particular, enhances its potential as a bioactive molecule.

Properties

Molecular Formula

C19H23FN4O4S2

Molecular Weight

454.5 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C19H23FN4O4S2/c1-13-14(2)29-19(21-13)22-17(25)7-8-18(26)23-9-11-24(12-10-23)30(27,28)16-5-3-15(20)4-6-16/h3-6H,7-12H2,1-2H3,(H,21,22,25)

InChI Key

DGOVBDOSZFDDLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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